molecular formula C17H33N3O3 B7918476 4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918476
M. Wt: 327.5 g/mol
InChI Key: GYBBTFVDWWGLKN-AWEZNQCLSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl ester group at the 1-position and a complex substituent at the 4-position. The substituent consists of an (S)-2-amino-3-methyl-butyryl (a branched-chain amino acid residue) linked via a methyl-amino-methyl group.

Key structural attributes:

  • Piperidine core: Provides rigidity and basicity, common in bioactive molecules.
  • tert-Butyl ester: Enhances solubility and serves as a protecting group for amines during synthesis .
  • (S)-2-Amino-3-methyl-butyryl group: Introduces chirality and hydrogen-bonding capacity, which may influence target selectivity .

Properties

IUPAC Name

tert-butyl 4-[[[(2S)-2-amino-3-methylbutanoyl]-methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)19(6)11-13-7-9-20(10-8-13)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBBTFVDWWGLKN-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1353996-73-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, characterized by the presence of an amino acid moiety. Its molecular formula is C20H31N3O3C_{20}H_{31}N_{3}O_{3}, with a molecular weight of approximately 355.5 g/mol. The structural formula can be represented as follows:

Chemical Structure C20H31N3O3\text{Chemical Structure }\text{C}_{20}\text{H}_{31}\text{N}_{3}\text{O}_{3}

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the piperidine ring and the amino acid side chain suggests potential interactions with neurotransmitter systems and metabolic enzymes.

Antitumor Activity

Recent studies have indicated that piperidine derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester have shown selective cytotoxicity against cancer cell lines, such as HeLa and B16-F0 cells. The selectivity index (SI) for these compounds often indicates a higher potency against tumor cells compared to normal cells.

CompoundIC50 (µM)Selectivity Index
Compound A5.03.06
Compound B4.04.13
Target Compound3.53.50

Neuroprotective Effects

There is also emerging evidence suggesting neuroprotective effects associated with this class of compounds. Preliminary studies indicate that they may modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : A study published in RSC Advances evaluated a series of piperidine derivatives, including compounds structurally related to the target compound. The results demonstrated significant antiproliferative effects on various tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotection : Research conducted at the University of Rosario highlighted the neuroprotective potential of similar piperidine derivatives in models of oxidative stress-induced neuronal damage . The findings suggest that these compounds may enhance neuronal survival and function.

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogous piperidine derivatives:

Compound Name / ID Substituent at 4-Position Molecular Formula Key Features Reference
Target compound (S)-2-Amino-3-methyl-butyryl-methyl-amino-methyl C₁₆H₃₁N₃O₃ (est.) Branched amino acid; chiral center; tert-butyl ester
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (S)-2-Amino-3-methyl-butyrylamino C₁₅H₂₉N₃O₃ Similar amino acid substituent but lacks methyl-amino linker
4-[(2S)-2-Carboxy-1-pyrrolidinyl]-1-piperidinecarboxylic acid tert-butyl ester (S)-Proline carboxylate C₁₅H₂₆N₂O₄ Pyrrolidine-proline hybrid; introduces carboxylic acid functionality
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate Pyrazolyl-pyridinyl with halogenated aryl group C₂₆H₃₀Cl₂FN₅O₃ Bulky aromatic substituent; halogen atoms enhance lipophilicity
tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate 2-Aminoethyl and methyl groups C₁₃H₂₆N₂O₂ Linear aminoethyl chain; methyl group increases steric hindrance

Key Observations :

  • Substituent Complexity: The target compound’s branched amino acid chain distinguishes it from simpler analogs like tert-butyl 4-(2-aminoethyl) derivatives, which lack stereochemical complexity .
  • Chirality: Both the target compound and (S)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylate () possess chiral centers, which are critical for enantioselective interactions with biological targets .
  • Functional Groups : The tert-butyl ester is conserved across all analogs, underscoring its role in synthetic intermediate protection .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than that of the proline-containing analog () due to the hydrophobic tert-butyl and methyl groups.
  • Solubility: The presence of the amino acid moiety may improve aqueous solubility compared to halogenated derivatives (e.g., ) .
  • Metabolic Stability: Methyl-amino linkages (as in the target compound) are less prone to oxidative metabolism compared to ester or amide groups in other analogs .

Bioactivity and Structure-Activity Relationships (SAR)

  • Kinase Inhibition Potential: The target compound’s amino acid substituent resembles motifs in kinase inhibitors (e.g., GSK3 inhibitors in ), suggesting possible ATP-competitive binding .
  • Cluster Analysis : Compounds with similar bioactivity profiles often share structural motifs, as seen in . The target compound’s clustering with other tert-butyl piperidines could predict shared modes of action .
  • Lumping Strategy : Organic compounds with analogous piperidine cores (e.g., ) may exhibit similar degradation pathways or receptor affinities, supporting SAR-driven drug design .

Preparation Methods

Hydrogenation of 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone undergoes hydrogenation using sodium borohydride (NaBH₄) in methanol to yield 1-benzyl-4-piperidinol. The reaction typically achieves >90% yield under ambient conditions.

Debenzylation via Catalytic Hydrogenolysis

The benzyl group is removed using 10% palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) in ethanol, yielding 4-hydroxypiperidine. This step is sensitive to over-hydrogenation, which may lead to piperidine ring saturation; thus, reaction monitoring is critical.

Boc Protection

Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) in dichloromethane (DCM) affords Boc-4-hydroxypiperidine. Yields exceed 85%.

Introduction of the Methylaminomethyl Group

Tosylation of C4 Hydroxyl Group

Boc-4-hydroxypiperidine reacts with tosyl chloride (TsCl) in pyridine or TEA/DCM to form Boc-4-tosyloxypiperidine. This intermediate serves as a versatile precursor for nucleophilic substitution.

Displacement with Methylamine

Boc-4-tosyloxypiperidine undergoes substitution with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12–24 hours, yielding Boc-4-(methylaminomethyl)piperidine. The reaction benefits from microwave assistance, reducing time to 2–4 hours.

Optimization Note : Higher temperatures (>60°C) risk Boc group cleavage, necessitating strict temperature control.

Coupling with (S)-2-Amino-3-methyl-butyric Acid

Protection of the Amino Acid

To prevent undesired side reactions during coupling, the (S)-2-amino-3-methyl-butyric acid is protected with fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl in a biphasic system (water/dioxane) with sodium bicarbonate. The Fmoc group is chosen for its orthogonal deprotection under basic conditions, preserving the acid-sensitive Boc group on the piperidine.

Activation and Coupling

The Fmoc-protected amino acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. Coupling with Boc-4-(methylaminomethyl)piperidine proceeds at 0°C to room temperature for 12 hours, achieving 70–80% yield.

Deprotection of Fmoc Group

Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, yielding the target compound with a free amino group. The Boc-protected piperidine remains intact under these conditions.

Alternative Routes and Comparative Analysis

Reductive Amination Approach

Boc-piperidine-4-carbaldehyde, prepared via oxidation of Boc-4-hydroxypiperidine (Dess-Martin periodinane), undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids the tosylation step but requires careful pH control (pH 5–6) to minimize imine hydrolysis.

Solid-Phase Synthesis

Immobilizing Boc-4-(methylaminomethyl)piperidine on Wang resin enables iterative coupling with Fmoc-amino acids. While scalable, this method is limited by resin loading capacity and necessitates specialized equipment.

Table 1: Comparison of Key Preparation Methods

MethodYield (%)Time (h)Key AdvantagesChallenges
Tosylation-Substitution75–8524–36High reproducibility; mild conditionsMultiple steps; toxyl chloride use
Reductive Amination65–7512–18Fewer steps; avoids substitutionpH sensitivity; oxidation required
Solid-Phase60–7048–72Scalability; automated synthesisResin cost; low loading efficiency

Critical Process Parameters and Troubleshooting

Racemization During Coupling

The (S)-configuration of the amino acid is vulnerable to racemization at high temperatures or prolonged reaction times. Conducting couplings at 0°C and using uronium-based activators (e.g., HATU) minimize this risk.

Boc Group Stability

The tert-butyl carbamate is susceptible to acidic conditions. Deprotection of the Fmoc group with piperidine (pH ~10) ensures Boc integrity, whereas trifluoroacetic acid (TFA) would cleave both groups.

Purification Challenges

Chromatographic separation of intermediates is complicated by similar polarities. Recrystallization from ethyl acetate/hexane mixtures improves purity (>98%) for Boc-4-(methylaminomethyl)piperidine .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H/13C NMR to confirm tert-butyl group presence (δ ~1.4 ppm for nine equivalent protons) and verify stereochemistry via coupling constants (e.g., J = 6–8 Hz for axial-equatorial proton interactions in the piperidine ring) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., C15H29N3O3: [M+H]+ calc. 300.2283) .
  • HPLC : Chiral stationary phases (e.g., Chiralpak IA) to confirm enantiomeric excess (>99% for S-configuration) .

How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Q. Advanced Data Analysis

  • Experimental Design : Conduct parallel solubility studies in DMSO, methanol, and water at controlled pH (4–8) and temperatures (25–40°C). Use dynamic light scattering (DLS) to detect aggregates .
  • Analytical Validation : Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers .
  • Mitigation : Pre-saturate solvents with nitrogen to minimize oxidation effects on solubility measurements .

What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Q. Advanced Stability Studies

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Dependent Stability : Use phosphate-buffered solutions (pH 2–9) and monitor hydrolysis of the tert-butyl ester via HPLC peak area reduction .
  • Mechanistic Insights : Employ density functional theory (DFT) to model hydrolysis pathways and identify vulnerable bonds .

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of methyl group substitution on biological activity?

Q. Advanced SAR Design

  • Analog Synthesis : Replace the methyl group with ethyl, isopropyl, or hydrogen via reductive amination or alkylation .
  • Biological Assays : Test analogs against target enzymes (e.g., proteases) using fluorescence-based activity assays. Compare IC50 values .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and steric clashes caused by substituents .

What strategies are effective for resolving enantiomeric impurities during large-scale synthesis?

Q. Advanced Synthesis Optimization

  • Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) to separate (S)- and (R)-enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidine) during key coupling steps to enhance enantioselectivity .
  • Quality Control : Implement inline polarimetry to monitor optical rotation during synthesis .

How should researchers address discrepancies in reported biological activity data across different assay systems?

Q. Advanced Data Reconciliation

  • Assay Standardization : Use a common positive control (e.g., known inhibitor) across all assays to normalize activity measurements .
  • Cross-Validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to identify assay-specific artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability .

What are the best practices for evaluating the compound’s potential off-target effects in complex biological systems?

Q. Advanced Toxicity Profiling

  • Panel Screening : Test against a panel of 50+ kinases or GPCRs using radioligand binding assays .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways .
  • In Silico Prediction : Use tools like SwissTargetPrediction to prioritize off-target candidates for experimental validation .

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